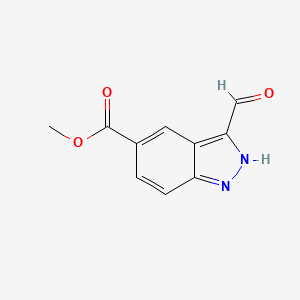

Methyl 3-formyl-1H-indazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-formyl-2H-indazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)9(5-13)12-11-8/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNIOVVZBFNGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(NN=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650581 | |

| Record name | Methyl 3-formyl-2H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797804-50-3 | |

| Record name | Methyl 3-formyl-2H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-formyl-1H-indazole-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-formyl-1H-indazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry. The guide will cover its fundamental physicochemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight, and delve into detailed synthetic methodologies. Furthermore, it will explore the reactivity of the indazole core, with a particular focus on the functionalization of the 3-formyl and 5-carboxylate groups. The significance of this compound in drug discovery will be highlighted through a discussion of its applications as a scaffold for the development of therapeutic agents, particularly kinase inhibitors. This guide aims to be an essential resource for researchers and scientists working in the field of drug development and organic synthesis.

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The indazole ring system, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, serves as a "privileged scaffold." This term reflects its ability to bind to a wide range of biological targets with high affinity, making it a valuable core structure in the design of novel therapeutic agents. The unique electronic properties and conformational flexibility of the indazole nucleus allow for diverse molecular interactions, leading to a broad spectrum of pharmacological activities.

Core Compound Profile: this compound

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 797804-50-3 | [1] |

| Molecular Formula | C₁₀H₈N₂O₃ | [1] |

| Molecular Weight | 204.18 g/mol | [1] |

| Appearance | White crystalline solid (predicted) | [2] |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide; sparingly soluble in water (predicted for the parent carboxylic acid).[2] | [2] |

| Melting Point | Approximately 210-216 °C (for the parent carboxylic acid).[2] | [2] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the indazole core followed by functional group manipulation. A plausible and commonly employed strategy involves the synthesis of a suitable indazole precursor, followed by the introduction of the formyl group at the C3 position.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the C3-formyl group, leading back to Methyl 1H-indazole-5-carboxylate as a key intermediate. This intermediate can be synthesized from commercially available starting materials.

Sources

Spectroscopic Characterization of Methyl 3-formyl-1H-indazole-5-carboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-formyl-1H-indazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the principles behind data acquisition and interpretation, ensuring scientific integrity and practical applicability.

Introduction

This compound belongs to the indazole class of bicyclic heteroaromatic compounds, which are known for their diverse pharmacological activities. The presence of a formyl group at the 3-position and a methyl carboxylate group at the 5-position makes this molecule a versatile scaffold for further chemical modifications. Accurate spectroscopic characterization is paramount for confirming its molecular structure, assessing its purity, and understanding its chemical behavior, which are critical steps in the drug discovery and development pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the N-H proton of the indazole ring, the formyl proton, and the methyl ester protons. The expected chemical shifts are influenced by the electron-withdrawing nature of the formyl and carboxylate groups and the aromaticity of the indazole ring system.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~13.0 - 14.0 | Broad Singlet | - |

| CHO | ~10.2 | Singlet | - |

| H-4 | ~8.5 | Doublet | ~1.0 |

| H-6 | ~8.2 | Doublet of Doublets | ~8.8, 1.5 |

| H-7 | ~7.8 | Doublet | ~8.8 |

| OCH₃ | ~4.0 | Singlet | - |

Interpretation of the ¹H NMR Spectrum

-

N-H Proton: The proton attached to the nitrogen of the indazole ring is expected to appear as a broad singlet at a significantly downfield chemical shift (around 13-14 ppm) due to its acidic nature and involvement in hydrogen bonding. This is a characteristic feature of N-H protons in indazole systems.[1][2]

-

Formyl Proton: The aldehyde proton (CHO) is highly deshielded by the adjacent carbonyl group and is expected to resonate as a sharp singlet in the far downfield region, typically around 10.2 ppm.

-

Aromatic Protons: The protons on the benzene ring of the indazole core (H-4, H-6, and H-7) will exhibit a characteristic splitting pattern. H-4 is expected to be a doublet with a small coupling constant due to meta-coupling with H-6. H-6 will appear as a doublet of doublets due to ortho-coupling with H-7 and meta-coupling with H-4. H-7 will be a doublet due to ortho-coupling with H-6. The electron-withdrawing effects of the substituents will cause these protons to resonate at relatively downfield shifts.[3][4]

-

Methyl Protons: The three protons of the methyl ester group (OCH₃) will appear as a sharp singlet around 4.0 ppm, a typical region for methyl esters.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (formyl) | ~185 |

| C=O (ester) | ~166 |

| C-3 | ~145 |

| C-7a | ~140 |

| C-5 | ~128 |

| C-3a | ~125 |

| C-4 | ~124 |

| C-6 | ~123 |

| C-7 | ~112 |

| OCH₃ | ~53 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbons: The two carbonyl carbons from the formyl and ester groups are expected at the most downfield positions, with the aldehyde carbonyl being more deshielded (~185 ppm) than the ester carbonyl (~166 ppm).

-

Aromatic and Heterocyclic Carbons: The carbon atoms of the indazole ring will resonate in the aromatic region (110-150 ppm). The specific chemical shifts are influenced by the nitrogen atoms and the substituents. The assignments can be confirmed using 2D NMR techniques like HSQC and HMBC.[5][6]

-

Methyl Carbon: The methyl carbon of the ester group will appear at a characteristic upfield position around 53 ppm.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the standard procedure for acquiring high-quality NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in about 0.6 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for indazole derivatives due to its excellent solubilizing power and its ability to slow down the exchange of the N-H proton, resulting in a sharper signal.[1][2][7]

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution to avoid broadening of the spectral lines.[7]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution. Modern spectrometers often have automated shimming routines.[8]

-

Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei.

-

Set appropriate acquisition parameters, such as spectral width, acquisition time, and relaxation delay.[8]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C=C bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3300 - 3100 | Medium, Broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aldehyde) | 2850 - 2750 | Medium, Sharp |

| C=O stretch (aldehyde) | ~1700 | Strong, Sharp |

| C=O stretch (ester) | ~1720 | Strong, Sharp |

| C=C stretch (aromatic) | 1620 - 1450 | Medium to Weak |

| C-O stretch (ester) | 1300 - 1100 | Strong |

Interpretation of the IR Spectrum

-

N-H Stretch: A broad absorption band in the region of 3300-3100 cm⁻¹ is characteristic of the N-H stretching vibration, with the broadening due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The characteristic C-H stretch of the aldehyde group is expected to be observed as two weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹.[9]

-

Carbonyl Stretches: The two carbonyl groups will give rise to strong and sharp absorption bands in the range of 1720-1700 cm⁻¹. The ester carbonyl typically absorbs at a slightly higher wavenumber than the aldehyde carbonyl. The conjugation with the aromatic ring may shift these bands to slightly lower frequencies.[10][11]

-

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the indazole ring will result in several bands of variable intensity in the 1620-1450 cm⁻¹ region.

-

C-O Stretch: A strong absorption band corresponding to the C-O stretching of the ester group is expected in the 1300-1100 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrational patterns that are unique to the molecule, providing a molecular "fingerprint".[10][12]

Experimental Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid samples with minimal preparation.[13][14][15]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR accessory. This background will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum by co-adding multiple scans (e.g., 16 or 32 scans) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The software will automatically perform the background subtraction.

-

Label the significant peaks on the spectrum.

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth after the measurement.

-

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data (Electron Ionization - EI)

Electron Ionization (EI) is a hard ionization technique that causes significant fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.[16][17][18]

-

Molecular Ion (M⁺∙): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₀H₈N₂O₃ = 204.18 g/mol ). The intensity of this peak may be variable.

-

Major Fragment Ions:

-

[M - OCH₃]⁺ (m/z 173): Loss of the methoxy radical from the ester group is a common fragmentation pathway.

-

[M - CHO]⁺ (m/z 175): Loss of the formyl radical.

-

[M - CO]⁺ (m/z 176): Loss of carbon monoxide from the formyl group.

-

Indazole core fragments: Fragmentation of the indazole ring itself can lead to a variety of smaller fragment ions, which are characteristic of the indazole scaffold.[19]

-

Interpretation of the Mass Spectrum

The mass spectrum will provide the molecular weight of the compound from the molecular ion peak. The fragmentation pattern serves as a fingerprint and can be used to confirm the presence of the formyl and methyl ester functional groups. The relative abundances of the fragment ions can provide insights into the stability of different parts of the molecule.[20][21] For a more definitive confirmation of the elemental composition of the molecular ion and its fragments, high-resolution mass spectrometry (HRMS) is recommended.

Experimental Protocol for EI-MS Data Acquisition

-

Sample Introduction:

-

For a volatile and thermally stable compound like this compound, a direct insertion probe or gas chromatography (GC) can be used to introduce the sample into the ion source.

-

-

Ionization:

-

The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, leading to the formation of the molecular ion and fragment ions.[22]

-

-

Mass Analysis:

-

The generated ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection and Data Acquisition:

-

The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

-

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

This technical guide has provided a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound. The presented data and protocols are based on established spectroscopic principles and data from analogous structures, offering a robust framework for the characterization of this and similar molecules. For any new synthesis of this compound, the experimental data should be carefully compared with the predictions outlined in this guide to confirm its identity and purity, thereby ensuring the reliability of subsequent biological and medicinal chemistry studies.

References

-

MtoZ Biolabs. (n.d.). How to Interpret Infrared Spectra. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Dummies. (2016, March 26). How to Find Functional Groups in the IR Spectrum. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

- Burns, D. C., & Reynolds, W. F. (2018). Acquiring ¹H and ¹³C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). The Royal Society of Chemistry.

- Pamplona, A., & Elguero, J. (2012).

- Luo, Y., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Rapid Communications in Mass Spectrometry, 38(15), e9702.

- Elguero, J., et al. (2016). ¹³C NMR of indazoles. Magnetic Resonance in Chemistry, 54(4), 287-300.

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

-

ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]

-

LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

- Claramunt, R. M., et al. (2016). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 54(9), 733-740.

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

-

NIH. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

- Rosa M. Claramunt, Dionisia Sanz, Christian Roussel, Jacques Elguero. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(9), 833-838.

- Metin Balci. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.

- Atta-ur-Rahman, & M. Iqbal Choudhary. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. In Bioactive Natural Products (Part L) (Vol. 31, pp. 385-422). Elsevier.

-

UCLA. (n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

CORE. (n.d.). Synthesis of Novel N and N Indazole Derivatives. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

-

KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

PubChemLite. (n.d.). 3-formyl-1h-indazole-5-carboxylic acid (C9H6N2O3). Retrieved from [Link]

-

PubMed. (n.d.). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from [Link]

-

Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

Chem-Impex. (n.d.). 1H-Indazole-5-carboxylic acid methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

-

ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. books.rsc.org [books.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. Interpreting IR Spectra [chemistrysteps.com]

- 12. How to Interpret Infrared Spectra | MtoZ Biolabs [mtoz-biolabs.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mt.com [mt.com]

- 15. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 16. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 18. Electron ionization - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 22. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Synthesis of Methyl 3-formyl-1H-indazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 3-formyl-1H-indazole-5-carboxylate, a key building block in medicinal chemistry. The primary focus is on a robust and accessible two-step synthesis involving the Fischer esterification of 1H-indazole-5-carboxylic acid, followed by a regioselective Vilsmeier-Haack formylation. An alternative synthetic route commencing from substituted indoles via nitrosation is also discussed. This document furnishes detailed experimental protocols, mechanistic insights, safety considerations, and characterization data to aid researchers in the efficient and safe synthesis of this valuable compound.

Introduction

The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties. This compound, in particular, serves as a versatile intermediate, offering multiple reaction sites for further molecular elaboration in the development of novel pharmaceuticals. This guide is designed to provide a detailed, practical, and scientifically grounded resource for the synthesis of this important molecule.

Primary Synthesis Pathway: A Two-Step Approach

The most direct and widely applicable synthesis of this compound involves a two-step sequence starting from 1H-indazole-5-carboxylic acid. This pathway is advantageous due to the commercial availability of the starting material and the generally high yields of each step.

Step 1: Fischer Esterification of 1H-indazole-5-carboxylic acid

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester via Fischer esterification. This acid-catalyzed reaction is a classic and efficient method for ester formation.

Causality of Experimental Choices:

-

Methanol as Solvent and Reagent: Using methanol as the solvent ensures a large excess of the alcohol, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the ester product.

-

Sulfuric Acid as Catalyst: Concentrated sulfuric acid serves as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. Sulfuric acid also acts as a dehydrating agent, sequestering the water formed during the reaction and further shifting the equilibrium towards the product.

Experimental Protocol:

-

To a suspension of 1H-indazole-5-carboxylic acid in methanol, add concentrated sulfuric acid dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 1H-indazole-5-carboxylate.

| Reactant/Reagent | Molar Equivalent | Purpose |

| 1H-indazole-5-carboxylic acid | 1.0 | Starting material |

| Methanol | Solvent/Reagent | Forms the methyl ester |

| Concentrated Sulfuric Acid | Catalytic amount | Acid catalyst and dehydrating agent |

| Saturated Sodium Bicarbonate | As needed | Neutralization of the acid catalyst |

| Ethyl Acetate | Solvent | Extraction of the product |

| Brine | Washing agent | Removal of residual water and base |

| Anhydrous Sodium Sulfate | Drying agent | Removal of water from the organic phase |

dot

Caption: Fischer Esterification of 1H-indazole-5-carboxylic acid.

Step 2: Vilsmeier-Haack Formylation of Methyl 1H-indazole-5-carboxylate

The second and final step is the formylation of the indazole ring at the C3 position using the Vilsmeier-Haack reaction. This reaction is a powerful tool for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.

Causality of Experimental Choices:

-

Vilsmeier Reagent (DMF/POCl₃): The reaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) generates the electrophilic Vilsmeier reagent, a chloroiminium salt. This reagent is the active formylating agent in the reaction.

-

Regioselectivity: Indazoles, being electron-rich heterocycles, are susceptible to electrophilic substitution. The Vilsmeier-Haack reaction on the 1H-indazole nucleus preferentially occurs at the C3 position due to the electronic nature of the ring system. The presence of an electron-withdrawing group at the C5 position is not expected to alter this inherent regioselectivity.

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), cool a solution of N,N-dimethylformamide (DMF) in a suitable anhydrous solvent (e.g., dichloromethane) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution, maintaining the temperature at 0°C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Add a solution of Methyl 1H-indazole-5-carboxylate in the same anhydrous solvent to the reaction mixture dropwise at 0°C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: This quenching step is highly exothermic and releases gas.

-

Extract the product with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

| Reactant/Reagent | Molar Equivalent | Purpose |

| Methyl 1H-indazole-5-carboxylate | 1.0 | Substrate for formylation |

| N,N-dimethylformamide (DMF) | 1.5 - 3.0 | Forms the Vilsmeier reagent |

| Phosphorus Oxychloride (POCl₃) | 1.5 - 3.0 | Activates DMF to form the Vilsmeier reagent |

| Anhydrous Dichloromethane | Solvent | Reaction medium |

| Saturated Sodium Bicarbonate | As needed | Quenching and neutralization |

dot

Caption: Vilsmeier-Haack formylation of the intermediate.

Alternative Synthesis Pathway: Nitrosation of Indoles

An alternative approach to the 3-formyl-1H-indazole core involves the nitrosation of a correspondingly substituted indole. This method can be particularly useful if the appropriately substituted indole is more readily available than the corresponding indazole-5-carboxylic acid.[1]

The reaction proceeds by the nitrosation of the indole at the C3 position, followed by a ring-opening and subsequent recyclization to form the 1H-indazole-3-carboxaldehyde.[1] This method offers a different strategic approach to the target molecule.

dot

Sources

An In-Depth Technical Guide to the Potential Mechanisms of Action of Methyl 3-formyl-1H-indazole-5-carboxylate

Foreword: The Indazole Scaffold - A Privileged Motif in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The 1H-indazole core is a quintessential example of such a scaffold. Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a rigid yet versatile platform for functionalization, enabling interaction with a wide array of biological targets.[1][2] This inherent promiscuity has led to the development of numerous indazole-based therapeutics with applications spanning oncology, inflammation, and neurology.[1][3]

This guide delves into the potential mechanisms of action of a specific, lesser-studied derivative: Methyl 3-formyl-1H-indazole-5-carboxylate . In the absence of direct, extensive public data on this particular molecule, we will adopt a rational, evidence-based approach. By examining the established biological activities of structurally related indazole analogues, we can formulate compelling hypotheses regarding its potential molecular targets and signaling pathways. Furthermore, we will outline a comprehensive, field-proven experimental workflow designed to systematically elucidate its true mechanism of action, providing a practical roadmap for researchers and drug development professionals.

The Indazole Pharmacophore: A Survey of Established Mechanisms of Action

The therapeutic diversity of indazole derivatives is a direct reflection of their ability to engage with a wide range of protein targets, often as potent inhibitors. Understanding these established interactions is paramount to predicting the potential activity of novel analogues.

Kinase Inhibition: A Dominant Paradigm in Oncology

A significant portion of indazole-based drug discovery has focused on the inhibition of protein kinases, enzymes that play a critical role in cellular signaling and are frequently dysregulated in cancer. The indazole scaffold has proven to be an effective hinge-binding motif in the ATP-binding pocket of many kinases.

-

Anaplastic Lymphoma Kinase (ALK): Entrectinib, a potent ALK inhibitor, features a 3-aminoindazole core, demonstrating the scaffold's utility in targeting this key oncogene.[1]

-

Epidermal Growth Factor Receptor (EGFR): Certain 1H-indazole derivatives have shown strong potency against EGFR and its mutants, a critical target in non-small cell lung cancer.[1]

-

Extracellular Signal-Regulated Kinase (ERK1/2): Structure-guided design has led to the synthesis of 1H-indazole amides that exhibit potent enzymatic and cellular activity against the ERK1/2 signaling pathway.[1]

-

p21-Activated Kinase 1 (PAK1): 1H-indazole-3-carboxamide derivatives have been designed as potent and selective PAK1 inhibitors, which are associated with anti-tumor migration and invasion activities.[4]

Monoamine Oxidase B (MAO-B) Inhibition: A Focus on Neurodegenerative Disorders

Indazole-5-carboxamides have been identified as highly potent, selective, and reversible inhibitors of MAO-B.[5][6] This enzyme is a key target in the treatment of Parkinson's disease and other neurodegenerative conditions. The most potent derivatives in these studies exhibit subnanomolar IC50 values and remarkable selectivity over the MAO-A isoform.[5][6]

Other Notable Enzyme and Receptor Interactions

The versatility of the indazole core extends beyond kinases and MAOs:

-

Lipoxygenase (LOX) Inhibition: Indazole carboxamides have been evaluated as inhibitors of soybean lipoxygenase, a key enzyme in the inflammatory leukotriene biosynthesis pathway.[7]

-

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition: In silico screening and subsequent biological evaluation have identified 1H-indazole-3-carboxamides as a novel class of GSK-3β inhibitors, a target implicated in Alzheimer's disease, bipolar disorder, and type-2 diabetes.[8]

-

Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition: As a target for cancer immunotherapy, certain 3-substituted 1H-indazoles have demonstrated potent IDO1 inhibitory activity.[9]

-

5-HT3 Receptor Antagonism: The indazole scaffold is a critical component in the design of 5-HT3 receptor antagonists like Granisetron, which are widely used as antiemetics.[9][10]

The table below summarizes the inhibitory activities of various indazole derivatives against different biological targets, providing a quantitative context for their potency.

| Compound Class | Target | IC50 Value | Selectivity | Reference |

| 1H-Indazole Amide Derivatives | ERK1/2 | 9.3 ± 3.2 to 25.8 ± 2.3 nM | Not specified | [1] |

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | Human MAO-B | 0.386 nM | >25,000-fold vs MAO-A | [5][6] |

| 3-Aminoindazole Derivative (Entrectinib) | ALK | 12 nM | Not specified | [1] |

| 1H-Indazole Derivative | EGFR T790M | 5.3 nM | Not specified | [1] |

Hypothetical Mechanisms of Action for this compound

Based on the established activities of related compounds, we can propose several plausible mechanisms of action for this compound. The presence of the 3-formyl group and the 5-carboxylate moiety are key structural features that will guide our hypotheses.

Hypothesis 1: Inhibition of Protein Kinases

The indazole core itself is a strong indicator of potential kinase inhibitory activity. The 3-formyl group, an aldehyde, is an electrophilic center that could potentially form a covalent bond with a nucleophilic residue (e.g., cysteine) in the ATP-binding pocket of a kinase. This covalent interaction could lead to irreversible inhibition, a desirable property for certain therapeutic applications.

Proposed Signaling Pathway: Covalent Kinase Inhibition

The diagram below illustrates a hypothetical mechanism where this compound acts as a covalent inhibitor of a protein kinase, leading to the downregulation of a pro-survival signaling pathway.

Caption: A phased experimental workflow for MOA elucidation.

Phase 1: Target Identification and Initial Validation

Objective: To identify the primary biological target(s) of the compound.

Protocol 1: Broad Kinase Panel Screening

-

Rationale: Given the prevalence of indazoles as kinase inhibitors, a broad kinase panel screen is a high-yield starting point.

-

Methodology:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Submit the compound to a commercial service (e.g., Eurofins, Reaction Biology) for screening against a panel of >400 human kinases at a fixed concentration (typically 1-10 µM).

-

The assay typically measures the remaining kinase activity in the presence of the compound via ATP consumption or substrate phosphorylation.

-

Analyze the results, flagging any kinase where activity is inhibited by >50-70% as a potential "hit".

-

Protocol 2: Hypothesis-Driven Enzymatic Assays (MAO-B)

-

Rationale: To directly test the hypothesis that the compound inhibits MAO-B.

-

Methodology:

-

Utilize a commercial MAO-Glo™ Assay kit (Promega) which measures the production of luciferin from a luminogenic MAO substrate.

-

Prepare a serial dilution of the compound in assay buffer.

-

Incubate recombinant human MAO-B enzyme with the compound for a pre-determined time (e.g., 15 minutes).

-

Initiate the reaction by adding the luminogenic substrate.

-

After incubation, add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Phase 2: Target Engagement and Cellular Mechanism

Objective: To confirm that the compound binds to the target protein in a cellular context and to understand its effect on downstream signaling.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

-

Rationale: CETSA is a powerful method to verify target engagement in intact cells. Ligand binding stabilizes the target protein, increasing its melting temperature.

-

Methodology:

-

Treat cultured cells (e.g., a cancer cell line identified in phenotypic screening) with the compound or a vehicle control.

-

Lyse the cells and divide the lysate into aliquots.

-

Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C).

-

Centrifuge the samples to pellet precipitated proteins.

-

Analyze the amount of the soluble target protein remaining in the supernatant at each temperature using Western Blot or ELISA.

-

A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control.

-

Protocol 4: Western Blot for Downstream Pathway Modulation

-

Rationale: If the target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its known substrates.

-

Methodology:

-

Treat cells with the compound at various concentrations and for different durations.

-

Lyse the cells and quantify total protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated form of a known substrate of the target kinase (e.g., anti-phospho-ERK).

-

Also, probe with an antibody for the total amount of the substrate protein as a loading control.

-

Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the bands.

-

A dose-dependent decrease in the phosphorylated substrate indicates successful target inhibition in the cellular pathway.

-

Conclusion and Future Directions

While the specific mechanism of action for This compound remains to be definitively elucidated, its structural features, viewed through the lens of established indazole pharmacology, provide a strong foundation for rational hypothesis generation. The compound's indazole core, coupled with a reactive 3-formyl group and a 5-carboxylate moiety, suggests potential as a kinase inhibitor (possibly covalent), an ALDH modulator, or a MAO-B inhibitor.

The true scientific value lies in the systematic application of the experimental workflows detailed in this guide. By combining broad, unbiased screening with hypothesis-driven assays, and validating hits with robust target engagement and pathway analysis techniques, researchers can confidently uncover the molecular mechanisms that underpin the biological activity of this and other novel chemical entities. This rigorous, multi-faceted approach is the cornerstone of modern drug discovery and is essential for translating a promising molecule into a potential therapeutic.

References

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]

- 10. derpharmachemica.com [derpharmachemica.com]

Unlocking the Therapeutic Potential of Methyl 3-formyl-1H-indazole-5-carboxylate: A Technical Guide for Target Identification and Validation

Foreword: The Indazole Scaffold as a Privileged Structure in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity, coupled with the capacity for diverse substitutions, allows for the precise spatial orientation of functional groups to engage with a wide array of biological targets.[2][3][4] This has led to the successful development of several FDA-approved drugs, including the kinase inhibitors pazopanib and axitinib, and the PARP inhibitor niraparib, underscoring the therapeutic significance of this molecular framework.[1][2] This guide focuses on a specific, yet underexplored, derivative: Methyl 3-formyl-1H-indazole-5-carboxylate . We will provide a prospective analysis of its potential therapeutic targets and a detailed roadmap for their experimental validation, designed for researchers, scientists, and drug development professionals.

Molecular Profile of this compound

The structure of this compound presents several key features for targeted drug design. The indazole core provides a stable platform for interaction with protein targets. The 3-formyl group can act as a hydrogen bond acceptor or a reactive handle for covalent modification, while the 5-carboxylate methyl ester offers a site for further chemical elaboration to modulate physicochemical properties and target engagement.[5][6]

| Property | Value | Source |

| Molecular Formula | C10H8N2O3 | [7] |

| Molecular Weight | 204.18 g/mol | [7] |

| CAS Number | 797804-50-3 | [7] |

Prospective Therapeutic Target Classes

Based on the extensive literature on indazole derivatives, we hypothesize that this compound could engage with the following high-value therapeutic target classes:

-

Protein Kinases: The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[8] The structural similarity to compounds known to inhibit Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptors (EGFRs) makes these compelling targets.[2]

-

Poly (ADP-ribose) Polymerase (PARP): The indazole core is present in the PARP inhibitor Niraparib.[2] The unique substitution pattern of our lead compound may offer novel interactions within the PARP active site.

-

Bacterial DNA Gyrase B: Novel antibacterial agents are urgently needed to combat antimicrobial resistance.[9] Indazole derivatives have shown potent inhibitory activity against bacterial DNA gyrase B, presenting a potential application in infectious diseases.[9]

A Strategic Workflow for Target Identification and Validation

The following experimental workflow provides a comprehensive and self-validating system for identifying and confirming the therapeutic targets of this compound.

Caption: A streamlined workflow for target identification, validation, and lead optimization.

Detailed Experimental Protocols

Phase 1: Initial Screening and Target Identification

-

Rationale: To rapidly assess the inhibitory potential of this compound against a broad range of protein kinases.

-

Protocol:

-

Prepare a stock solution of the compound in DMSO.

-

Use a commercial kinase profiling service (e.g., Eurofins, Promega) that offers a panel of several hundred purified human kinases.

-

Assays are typically performed using a fluorescence-based method to measure the consumption of ATP.

-

The compound is tested at a fixed concentration (e.g., 10 µM) in duplicate.

-

Results are expressed as a percentage of inhibition relative to a positive control (a known inhibitor) and a negative control (DMSO).

-

Hits are defined as kinases showing >50% inhibition.

-

-

Rationale: To confirm direct binding of the compound to the identified kinase "hits" from the HTS.

-

Protocol:

-

Prepare a solution of the purified target protein in a suitable buffer.

-

Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.

-

Add the test compound at varying concentrations.

-

Use a real-time PCR instrument to slowly increase the temperature of the samples.

-

As the protein unfolds, the dye binds and fluoresces.

-

Ligand binding stabilizes the protein, resulting in a shift in the melting temperature (Tm). A significant Tm shift indicates direct binding.

-

-

Rationale: To quantify the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the compound-target interaction.

-

Protocol:

-

Load the purified target protein into the sample cell of the ITC instrument.

-

Load a concentrated solution of the compound into the injection syringe.

-

Perform a series of small injections of the compound into the protein solution.

-

Measure the heat released or absorbed during each injection.

-

The resulting data is fitted to a binding model to determine the thermodynamic parameters.

-

Phase 2: Cellular and Functional Validation

-

Rationale: To determine the effect of the compound on the proliferation of cancer cell lines that are known to be dependent on the identified target kinase.

-

Protocol:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the compound for 72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).

-

-

Rationale: To investigate the effect of the compound on the phosphorylation status of the target kinase and its downstream signaling proteins.

-

Protocol:

-

Treat cells with the compound at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein and its downstream effectors.

-

Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

-

Visualize the protein bands using a chemiluminescence substrate.

-

Caption: A simplified diagram of a kinase signaling pathway and the proposed point of inhibition.

Future Directions and Lead Optimization

A successful outcome from the proposed workflow would identify and validate one or more therapeutic targets for this compound. The next logical step would be to initiate a lead optimization program. This would involve synthesizing analogs of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. The 3-formyl and 5-carboxylate groups are ideal handles for such modifications.[6] For instance, the formyl group can be converted to other functional groups, and the methyl ester can be hydrolyzed to the carboxylic acid and coupled with various amines to explore new chemical space.[6]

Conclusion

This compound is a promising starting point for the development of novel therapeutics. The indazole scaffold has a proven track record in successful drug discovery campaigns.[1][2][3][4] The systematic approach outlined in this guide, combining in vitro biochemical assays with cell-based functional studies, provides a robust framework for elucidating its mechanism of action and identifying its therapeutic targets. The subsequent lead optimization phase has the potential to yield drug candidates with significant clinical utility.

References

-

Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate. [Link]

-

Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry. [Link]

-

Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. PubMed. [Link]

-

Discovery and Pharmacological Profile of New 1H‑Indazole-3-carboxamide and 2H‑Pyrrolo[3,4‑c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry. [Link]

-

Pharmacological properties of indazole derivatives: recent developments. PubMed. [Link]

-

3-Formyl-1H-indazole-5-carboxylic acid. ChemBK. [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

-

Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

3-formyl-1h-indazole-5-carboxylic acid (C9H6N2O3). PubChemLite. [Link]

-

Structure and synthesis of indazole. ResearchGate. [Link]

-

3-formyl-1H-indazole-5-carboxylic acid | C9H6N2O3 | CID 22494877. PubChem. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

-

1H-Indazole-3-Carboxylic Acid Methyl Ester. Natural Micron Pharm Tech. [Link]

-

This compound. Sunway Pharm Ltd. [Link]

- Process for preparing 1-methylindazole-3-carboxylic acid.

-

What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis? Medium. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]

- 6. bloomtechz.com [bloomtechz.com]

- 7. This compound - CAS:797804-50-3 - Sunway Pharm Ltd [3wpharm.com]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to Methyl 3-formyl-1H-indazole-5-carboxylate

An In-depth Exploration of the Synthesis, History, and Application of a Key Building Block in Modern Drug Discovery

Introduction: The Rising Prominence of the Indazole Scaffold

In the landscape of medicinal chemistry, the indazole nucleus has emerged as a privileged scaffold, prized for its ability to form critical hydrogen bond interactions within the active sites of various protein targets.[1] As a bioisostere of the ubiquitous indole structure, indazole derivatives have demonstrated significant potential in the development of novel therapeutics, particularly as kinase inhibitors for oncology and inflammatory diseases. Central to the synthesis of a diverse array of functionalized indazoles is the key intermediate, Methyl 3-formyl-1H-indazole-5-carboxylate (CAS No. 797804-50-3). This technical guide provides a comprehensive overview of the discovery, synthesis, and strategic application of this valuable building block for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 797804-50-3 | N/A |

| Molecular Formula | C₁₀H₈N₂O₃ | N/A |

| Molecular Weight | 204.18 g/mol | N/A |

| Appearance | Likely a solid | N/A |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | N/A |

Note: Experimental data for properties such as melting point and detailed solubility were not available in the reviewed literature. Researchers should determine these empirically.

Historical Context and Discovery

While a singular, seminal publication detailing the first synthesis of this compound is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for 3-substituted indazoles. Historically, direct functionalization of the indazole C3 position has been challenging. Unlike indoles, the direct Vilsmeier-Haack formylation of the parent indazole ring is generally ineffective.[1] This limitation spurred the development of alternative strategies, positioning pre-functionalized precursors like this compound as critical intermediates. Its appearance in numerous patents and chemical supplier catalogs from the early 21st century onwards underscores its utility as a readily available starting material for constructing complex molecular architectures.

Synthetic Pathways: A Two-Stage Approach

The synthesis of this compound is logically approached as a two-step sequence starting from the commercially available 1H-indazole-5-carboxylic acid.

Step 1: Esterification of 1H-Indazole-5-carboxylic Acid

The initial step involves the straightforward esterification of the carboxylic acid moiety. This is a standard transformation, typically achieved under acidic conditions.

Conceptual Workflow for Esterification

Caption: Workflow for the synthesis of the ester intermediate.

Detailed Experimental Protocol (Representative):

-

Suspend 1H-indazole-5-carboxylic acid in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 1H-indazole-5-carboxylate.

Step 2: Vilsmeier-Haack Formylation

The crucial introduction of the formyl group at the C3 position is accomplished via the Vilsmeier-Haack reaction. This reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.

The Causality Behind the Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reagent, a chloroiminium ion, is generated in situ from a substituted amide (typically dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃). This electrophilic species is then attacked by the electron-rich C3 position of the indazole ring. The indazole nucleus, particularly with the ester group at the 5-position, is sufficiently activated for this electrophilic substitution to occur at the desired position. Subsequent hydrolysis of the resulting iminium ion furnishes the aldehyde.

Plausible Mechanism of Vilsmeier-Haack Formylation

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

Detailed Experimental Protocol (Representative):

-

In a flask under an inert atmosphere (e.g., nitrogen), cool a solution of dimethylformamide (DMF) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature at 0°C.

-

Stir the mixture at 0°C for a designated period to allow for the formation of the Vilsmeier reagent.

-

Add a solution of Methyl 1H-indazole-5-carboxylate in DMF to the Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with an aqueous base solution (e.g., NaOH or NaHCO₃).

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Application in Drug Discovery: A Gateway to Potent Kinase Inhibitors

The strategic placement of the formyl and ester functionalities makes this compound a versatile precursor for a wide range of kinase inhibitors. The aldehyde can be readily transformed into various heterocycles or used in reductive amination reactions, while the ester can be hydrolyzed and coupled to form amides.

A prominent example of its application is in the synthesis of potent p38 MAP kinase inhibitors. The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a therapeutic strategy for a variety of inflammatory diseases.

Role in the Synthesis of p38 MAP Kinase Inhibitors

While specific patented syntheses can be complex and varied, a general synthetic strategy leveraging this compound can be envisioned. For instance, this intermediate could be a key component in the synthesis of the clinical candidate PH-797804 , a potent and selective p38α inhibitor.[2][3][4][5]

Illustrative Synthetic Logic

Caption: A conceptual pathway for utilizing the target molecule in drug synthesis.

The aldehyde functionality allows for the introduction of a side chain via reductive amination, which can be crucial for occupying specific pockets in the kinase active site. The ester group can then be hydrolyzed to the corresponding carboxylic acid, which is a common handle for amide bond formation, linking the indazole core to other fragments of the final drug molecule. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

Conclusion

This compound stands as a testament to the importance of strategic intermediate design in modern drug discovery. Its synthesis, while requiring careful execution of the Vilsmeier-Haack reaction, provides a reliable route to a highly versatile building block. The dual functionalities of the aldehyde and ester groups offer medicinal chemists a powerful platform for the rapid generation of diverse libraries of indazole-based compounds. As the quest for more selective and potent kinase inhibitors continues, the utility of this key intermediate is poised to grow, solidifying the place of the indazole scaffold in the armamentarium of therapeutic agents.

References

-

Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121–13128. [Link]

-

The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents. Journal of Medicinal Chemistry. [Link]

-

Discovery and Optimization of a Novel Series of Thrombin Receptor (PAR-1) Antagonists: Potent, Selective Peptide Mimetics Based on Indole and Indazole Templates. Journal of Medicinal Chemistry. [Link]

-

Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate. PubMed. [Link]

-

Discovery of PH-797804, a Highly Selective and Potent Inhibitor of p38 MAP Kinase. PubMed. [Link]

- Methods for the preparation of indazole-3-carboxylic acid and n-(s).

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PH 797804 | p38 MAPK | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Solubility and Stability of Methyl 3-formyl-1H-indazole-5-carboxylate

Introduction

Methyl 3-formyl-1H-indazole-5-carboxylate is a heterocyclic compound featuring a bicyclic indazole core. The indazole scaffold is a significant pharmacophore in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with activities including anti-inflammatory, anti-tumor, and anti-HIV effects.[1][2] The specific substitution of a formyl group at the 3-position and a methyl carboxylate at the 5-position introduces key functional groups that can influence the molecule's physicochemical properties, reactivity, and biological interactions.

This guide provides a comprehensive technical overview of the critical parameters of solubility and stability for this compound. Understanding these characteristics is paramount for researchers in drug discovery and development, as they directly impact formulation, storage, and ultimate bioavailability. We will explore the theoretical underpinnings of its expected behavior, provide detailed protocols for empirical determination, and discuss best practices for handling and storage.

Physicochemical Properties

A foundational understanding of a compound's intrinsic properties is essential before undertaking experimental studies. The structure of this compound (Figure 1) contains both hydrogen bond donors (N-H) and acceptors (C=O, N), suggesting a degree of polarity that will govern its solubility.[3]

The following table summarizes key physicochemical properties gathered from available data.[3][4][5]

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₃ | [3] |

| Molecular Weight | 204.18 g/mol | [3] |

| CAS Number | 797804-50-3 | [4][5] |

| Topological Polar Surface Area (TPSA) | 72.05 Ų | [3] |

| Computed logP | 1.162 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 2 | [3] |

| Physical Form | Solid | [6] |

Solubility Profile: A Practical Approach

The solubility of an active compound is a critical determinant of its utility in both in vitro assays and in vivo applications. The presence of the ester and aldehyde functionalities, combined with the indazole core, suggests that solubility will be moderate and highly dependent on the solvent system. While specific experimental data is not publicly available, this section provides a robust protocol for its determination.

Theoretical Considerations and Solvent Selection

The molecule's structure suggests poor solubility in non-polar hydrocarbon solvents and increasing solubility with solvent polarity. Protic solvents capable of hydrogen bonding are likely to be more effective. For biological assays, solubility in aqueous buffers, often with a small percentage of a co-solvent like dimethyl sulfoxide (DMSO), is of primary interest. The choice of solvent is causal; DMSO is often selected for its high solubilizing power for a wide range of organic compounds, making it ideal for creating high-concentration stock solutions.

Experimental Workflow for Solubility Determination

The most reliable method for determining thermodynamic solubility is the shake-flask method (or a miniaturized version). This protocol is self-validating as it measures the concentration of the compound in a saturated solution, representing a true equilibrium state. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for quantification due to its specificity and sensitivity.[7]

Step-by-Step Protocol: Forced Degradation

-

Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like acetonitrile.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24-48 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH. [8]3. Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8-24 hours (base hydrolysis is often faster than acid). Before analysis, neutralize with an equivalent amount of 0.1 M HCl. [8]4. Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. [8]5. Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water (or the final formulation buffer). Incubate at 60°C for 48 hours, protected from light. [8]6. Photostability: Expose the solution (in a photostable, transparent container) to a controlled light source as specified by ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis:

-

Analyze all stressed samples, along with a time-zero and a control sample, using a stability-indicating HPLC method. A good method will be able to separate the parent peak from all major degradation peaks.

-

Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to obtain mass information for the degradation products, which helps in their identification.

-

Data Summary Table (Template)

| Stress Condition | Incubation Time/Temp | % Parent Compound Remaining | Observations (e.g., Major Degradant m/z) |

| 0.1 M HCl | 48h @ 60°C | Experimental Data | Experimental Data |

| 0.1 M NaOH | 24h @ 60°C | Experimental Data | Experimental Data |

| 3% H₂O₂ | 24h @ RT | Experimental Data | Experimental Data |

| Heat (Aqueous) | 48h @ 60°C | Experimental Data | Experimental Data |

| Light (ICH Q1B) | Specified Duration | Experimental Data | Experimental Data |

Recommended Handling and Storage

Based on the probable stability profile, the following recommendations are prudent:

-

Solid Storage: The solid compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. A desiccator at 2-8°C is ideal for long-term storage.

-

Solution Storage: Stock solutions, especially in protic solvents or DMSO, should be stored at -20°C or -80°C. For aqueous solutions, it is advisable to prepare them fresh. If storage is necessary, they should be filter-sterilized and stored at 2-8°C for short periods (1-2 days) or frozen for longer durations. Avoid repeated freeze-thaw cycles. Autoclaving is not recommended due to the potential for thermal and hydrolytic degradation. [8]

Conclusion

While this compound is a promising scaffold for further research, a thorough characterization of its solubility and stability is a non-negotiable prerequisite for its successful application. The theoretical considerations and detailed experimental protocols provided in this guide offer a clear and robust framework for generating the necessary data. By systematically evaluating its behavior in various solvents and under different stress conditions, researchers can ensure data integrity, develop appropriate formulations, and confidently advance their discovery and development programs.

References

- Dingli, F., & Gaggini, F. (2021). Studies of heterocyclic compounds. Part XIII. Pyrrolo[2,1-b]thiazole thioaldehydes: synthesis and spectral studies. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-5.

-

Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 262, 115870. [Link]

-

Sztorch, B., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2058. [Link]

-

Pharmaffiliates. (2024). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. Retrieved from [Link]

-

Wikipedia. (2023). Indazole. In Wikipedia. Retrieved from [Link]

-

Sztorch, B., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. [Link]

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester. Retrieved from [Link]

-

Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2959. [Link]

-

Frontiers. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

-

Natural Micron Pharm Tech. (n.d.). 1H-Indazole-3-Carboxylic Acid Methyl Ester. Retrieved from [Link]

-

FDA. (2014). Expiration Dating and Stability Testing for Human Drug Products. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. chemscene.com [chemscene.com]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound - CAS:797804-50-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. Methyl 5-nitro-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl 3-formyl-1H-indazole-5-carboxylate

Abstract

Methyl 3-formyl-1H-indazole-5-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its unique bifunctional structure, featuring both an aldehyde and an ester group on the indazole scaffold, makes it an exceptionally versatile precursor for the synthesis of complex pharmaceutical agents and diverse compound libraries. This guide provides an in-depth exploration of a reliable and efficient synthetic route to this target molecule, designed for researchers, chemists, and professionals in the field of drug development. We will delve into the underlying reaction mechanisms, present a detailed, step-by-step experimental protocol, and offer expert insights into process optimization and characterization.

Synthetic Strategy and Rationale

The synthesis of this compound is most efficiently achieved through the functionalization of a pre-existing indazole core. The chosen strategy prioritizes accessibility of starting materials and high-yielding transformations.

The primary route involves a direct, one-step formylation of commercially available Methyl 1H-indazole-5-carboxylate (1) . This approach is highly convergent and avoids the multi-step process of building the indazole ring from acyclic precursors. The key transformation is the Vilsmeier-Haack reaction , a classic and robust method for the formylation of electron-rich aromatic and heteroaromatic systems.[1][2]

An alternative, though more lengthy, pathway begins with 4-amino-3-methylbenzoic acid . This route involves the initial construction of the indazole ring via diazotization and cyclization, followed by esterification of the carboxylic acid, and concluding with the final formylation step.[3][4] This guide will focus on the more direct Vilsmeier-Haack approach from the ester intermediate.

Visualized Synthetic Workflow

Caption: Overall synthetic scheme for the target compound.

Mechanistic Deep Dive: The Vilsmeier-Haack Reaction

Understanding the mechanism of the Vilsmeier-Haack reaction is crucial for optimizing conditions and troubleshooting potential issues. The reaction proceeds in two main stages.[5]

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent. This species is the active formylating agent.[1]

-